molecular formula C5H4BrClN2O B13657986 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one

Cat. No.: B13657986
M. Wt: 223.45 g/mol
InChI Key: QVFVPJYTCDGJJS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazinone ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one typically involves the halogenation of a pyrazinone precursor. A common method might include:

    Starting Material: 1-methylpyrazin-2(1H)-one

    Reagents: Bromine (Br2) and Chlorine (Cl2)

    Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reactivity of the halogens.

Industrial Production Methods

Industrial production methods would likely involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors might be used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The pyrazinone ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazinone ring.

    Reduction Products: Reduced forms of the pyrazinone ring.

Scientific Research Applications

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.

    Chemical Reactions: The bromine and chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloropyrazine-2(1H)-one
  • 3-Bromo-1-methylpyrazin-2(1H)-one
  • 5-Chloro-1-methylpyrazin-2(1H)-one

Properties

Molecular Formula

C5H4BrClN2O

Molecular Weight

223.45 g/mol

IUPAC Name

3-bromo-5-chloro-1-methylpyrazin-2-one

InChI

InChI=1S/C5H4BrClN2O/c1-9-2-3(7)8-4(6)5(9)10/h2H,1H3

InChI Key

QVFVPJYTCDGJJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)Br)Cl

Origin of Product

United States

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